

7-Methoxy-3-methylquinoline-2-thiol CAS number and identifiers.

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Compound of Interest

7-Methoxy-3-methylquinoline-2thiol

Cat. No.:

B11767809

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Technical Guide: 7-Methoxy-3-methylquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **7-Methoxy-3-methylquinoline-2-thiol** is not a commercially available substance and does not have an assigned CAS number based on available records. This guide provides postulated identifiers, a proposed synthetic route, and representative experimental data based on analogous, structurally similar compounds.

Core Identifiers and Physicochemical Properties

Due to the absence of experimental data for the target compound, the following table summarizes its postulated chemical identifiers and predicted physicochemical properties.



Identifier Type	Value	
IUPAC Name	7-Methoxy-3-methyl-1H-quinoline-2-thione	
Synonyms	7-Methoxy-3-methylquinoline-2-thiol	
Molecular Formula	C11H11NOS	
Molecular Weight	205.28 g/mol	
Canonical SMILES	COC1=CC2=C(C=C1)N=C(C=C2C)S	
InChI Key	(Predicted)	
CAS Number	Not Assigned	

Note: The thiol-thione tautomerism is a key characteristic of 2-mercaptoquinolines. The thione form is generally considered the more stable tautomer.

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for **7-methoxy-3-methylquinoline-2-thiol** is proposed, commencing with the synthesis of the corresponding 2-quinolinone precursor, followed by a thionation reaction.

Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one

A common and effective method for the synthesis of 2-quinolinones is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β -ketoester.

Experimental Protocol:

- Reaction Setup: A mixture of m-anisidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol
 is stirred at room temperature.
- Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the formation of the intermediate ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).



- Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at approximately 250 °C. This promotes the thermal cyclization to form 7methoxy-3-methylquinolin-2(1H)-one.
- Work-up and Purification: After cooling, the reaction mixture is diluted with an equal volume
 of hexane, and the precipitated product is collected by filtration. The crude product is then
 washed with hexane and can be further purified by recrystallization from a suitable solvent
 like ethanol or acetic acid.

Step 2: Thionation of 7-Methoxy-3-methylquinolin-2(1H)-one

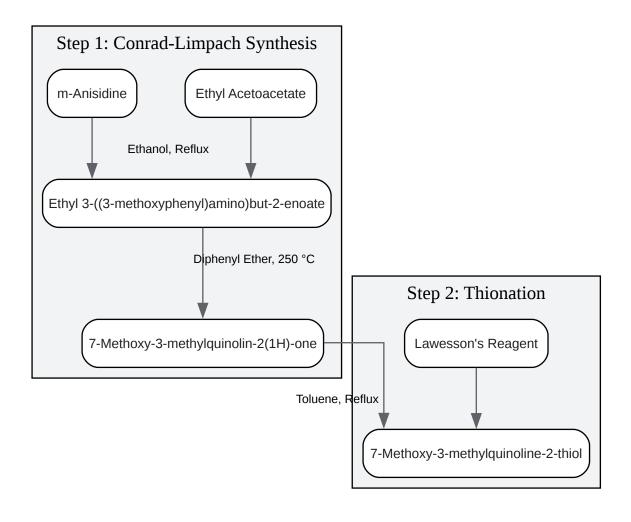
The conversion of the carbonyl group of the 2-quinolinone to a thiocarbonyl is effectively achieved using Lawesson's reagent.

Experimental Protocol:

- Reaction Setup: 7-Methoxy-3-methylquinolin-2(1H)-one (1.0 eq.) and Lawesson's reagent (0.5 eq.) are suspended in a dry, inert solvent such as toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).
- Thionation: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, 7-methoxy-3methylquinoline-2-thiol.

Synthesis Workflow Diagram





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Caption: Proposed two-step synthesis of **7-Methoxy-3-methylquinoline-2-thiol**.

Representative Data of Analogous Compounds

The following tables present representative experimental data for structurally similar quinoline-2-thiol and quinolin-2-one derivatives. This data can serve as a reference for the expected characteristics of **7-methoxy-3-methylquinoline-2-thiol**.

Table 1: Physical and Spectroscopic Data of Analogous Quinolin-2-ones



Compound	Molecular Formula	Melting Point (°C)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
7-Methoxy-4- methylquinolin- 2(1H)-one	C11H11NO2	245-247	11.8 (s, 1H), 7.8 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 3.8 (s, 3H), 2.4 (s, 3H)	162.9, 161.4, 150.1, 140.8, 126.9, 117.2, 112.9, 109.8, 98.7, 55.4, 18.7
3-Methylquinolin- 2(1H)-one	C10H9NO	225-227	12.2 (s, 1H), 7.7 (s, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 2.1 (s, 3H)	162.7, 138.8, 137.9, 129.5, 128.1, 122.3, 122.1, 120.1, 114.9, 18.1

Table 2: Physical and Spectroscopic Data of Analogous

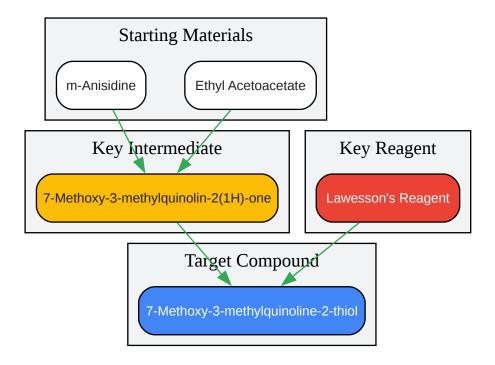
Ouinoline-2-thiols

Compound	Molecular Formula	Melting Point (°C)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Quinoline-2-thiol	C∍H⁊NS	160-162	13.5 (br s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 7.2 (d, 1H)	178.1, 141.2, 138.9, 130.8, 127.9, 126.5, 123.4, 118.2
4- Methylquinoline- 2-thiol	C10H9NS	175-177	13.4 (br s, 1H), 7.9 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.9 (s, 1H), 2.5 (s, 3H)	177.5, 147.8, 140.1, 130.2, 126.8, 124.9, 123.1, 118.5, 19.2



Note: NMR data is typically recorded in DMSO-d₆ and chemical shifts (δ) are reported in parts per million (ppm). The broad singlet observed at high ppm in the ¹H NMR spectra of the thiol and one derivatives corresponds to the N-H proton.

Logical Relationship Diagram



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Caption: Key components in the synthesis of **7-Methoxy-3-methylquinoline-2-thiol**.

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